molecular formula C14H21N3O3 B1584453 (S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate CAS No. 30189-48-1

(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate

Cat. No. B1584453
CAS RN: 30189-48-1
M. Wt: 279.33 g/mol
InChI Key: GHSCWLGHLYTNJH-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate, also known as SBHPC, is a type of carbamate derivative that has been used in research in a variety of ways. This compound is a colorless solid and has a molecular weight of 289.32 g/mol. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. SBHPC has been studied for its potential use in medicinal chemistry, as a catalyst for organic reactions, and for its ability to act as a ligand in metal complexes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized through various methods. For instance, Tao Li et al. (2015) describe a high-yielding preparation of a similar compound, tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, highlighting its simplicity and cost efficiency in production (Li et al., 2015). Another study by J. Yang et al. (2009) discusses the synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate, emphasizing asymmetric Mannich reaction as a key process (Yang et al., 2009).

  • Crystal Structures and Bonding : P. Baillargeon et al. (2017) explored the crystal structures of tert-butyl carbamate derivatives, revealing insights into hydrogen and halogen bonds involving the carbonyl group (Baillargeon et al., 2017).

  • Chemical Reactions and Derivatives : Studies have delved into the reactions and derivatives of related carbamates. For example, A. Padwa et al. (2003) investigated the Diels‐Alder reaction of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a process vital for creating complex organic structures (Padwa et al., 2003).

Biological and Pharmaceutical Research

  • Natural Product Synthesis : L. Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate in natural product jaspine B, highlighting its potential in synthesizing compounds with cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

  • Enantioselective Syntheses : Research by Arun K. Ghosh et al. (2017) presented enantioselective syntheses of tert-butyl carbamates, which are valuable as building blocks for novel protease inhibitors, demonstrating the compound's relevance in medicinal chemistry (Ghosh et al., 2017).

  • Antibacterial Activity : K. Prasad (2021) explored the design and synthesis of carbamate derivatives, assessing their antibacterial activity, which underscores the potential pharmaceutical applications of such compounds (Prasad, 2021).

  • Photocatalytic Applications : Zhi-Wei Wang et al. (2022) reported the photoredox-catalyzed amination of carbamates, a method that facilitates the synthesis of 3-aminochromones, thus expanding the applications of these compounds in organic chemistry (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-11(12(18)17-15)9-10-7-5-4-6-8-10/h4-8,11H,9,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSCWLGHLYTNJH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate

CAS RN

30189-48-1
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-3-phenylpropanohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJ Hangeland, TJ Friends, KA Rossi… - Journal of Medicinal …, 2014 - ACS Publications
Novel inhibitors of FXIa containing an (S)-2-phenyl-1-(4-phenyl-1H-imidazol-2-yl)ethanamine core have been optimized to provide compound 16b, a potent, reversible inhibitor of FXIa (…
Number of citations: 35 pubs.acs.org

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